tert-Butyl 3,8-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
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Overview
Description
tert-Butyl 3,8-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate is a complex organic compound that features a pyrido[2,3-b][1,4]oxazine core. This compound is notable for its incorporation of a dioxaborolane group, which is often used in organic synthesis and medicinal chemistry due to its unique reactivity and stability.
Preparation Methods
The synthesis of tert-Butyl 3,8-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dioxaborolane group can participate in substitution reactions, often facilitated by palladium catalysts.
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3,8-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: The compound can be used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of tert-Butyl 3,8-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane group can form stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include:
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares the dioxaborolane group but has a different core structure.
tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)-1-azetidinecarboxylate: This compound has a similar dioxaborolane group but a different overall structure.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound features two dioxaborolane groups and a benzothiadiazole core.
The uniqueness of tert-Butyl 3,8-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H31BN2O5 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
tert-butyl 3,8-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C20H31BN2O5/c1-12-11-23(17(24)26-18(3,4)5)15-13(2)14(10-22-16(15)25-12)21-27-19(6,7)20(8,9)28-21/h10,12H,11H2,1-9H3 |
InChI Key |
VQBYVWUVDQGKLV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C3C(=C2C)N(CC(O3)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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